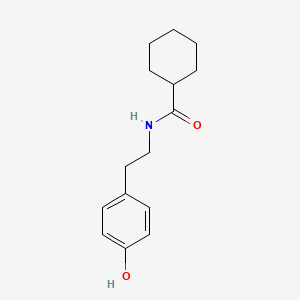
N-Cyclohexanoyl tyramine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclohexanoyl tyramine is a compound that belongs to the class of amides, specifically derived from tyramine and cyclohexanoyl chloride. Tyramine is a biogenic amine generated via the decarboxylation of the amino acid tyrosine . This compound is known for its antioxidant and skin-protecting properties, making it a valuable ingredient in various applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexanoyl tyramine typically involves the acylation of tyramine with cyclohexanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
N-Cyclohexanoyl tyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
N-Cyclohexanoyl tyramine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the formulation of skincare products due to its skin-protecting properties
作用机制
N-Cyclohexanoyl tyramine exerts its effects primarily through its antioxidant properties. It inhibits reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients. It also protects the skin from external influences by forming a protective barrier. The molecular targets and pathways involved include the inhibition of free radicals and reactive oxygen species .
相似化合物的比较
Similar Compounds
Tyramine: A biogenic amine involved in various physiological processes.
N-Acetyl tyramine: Another derivative of tyramine with similar properties.
Cyclohexanoyl derivatives: Compounds with cyclohexanoyl groups attached to different amines or alcohols.
Uniqueness
N-Cyclohexanoyl tyramine is unique due to its combined properties of tyramine and cyclohexanoyl groups. This combination imparts both antioxidant and skin-protecting properties, making it valuable in various applications .
属性
CAS 编号 |
727732-91-4 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
N-[2-(4-hydroxyphenyl)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO2/c17-14-8-6-12(7-9-14)10-11-16-15(18)13-4-2-1-3-5-13/h6-9,13,17H,1-5,10-11H2,(H,16,18) |
InChI 键 |
WTXICGLRHYLONI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


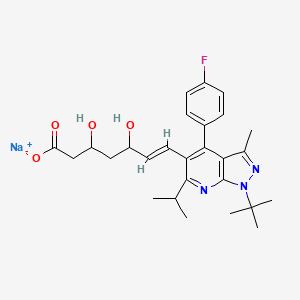
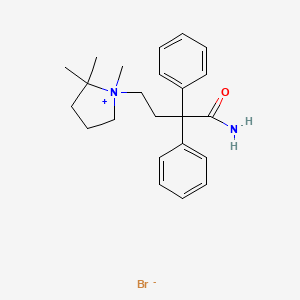
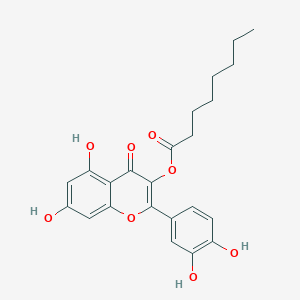
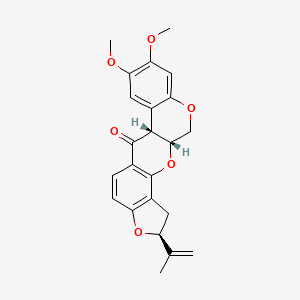
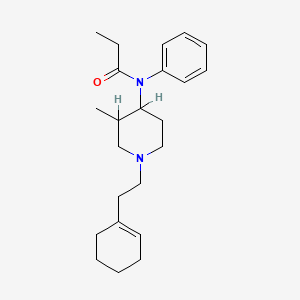
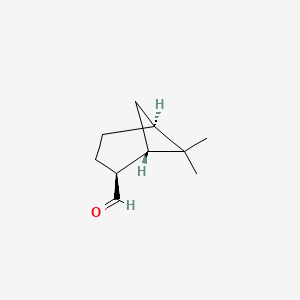
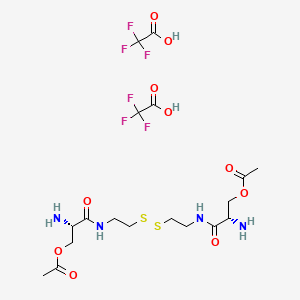
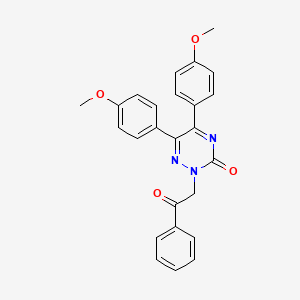
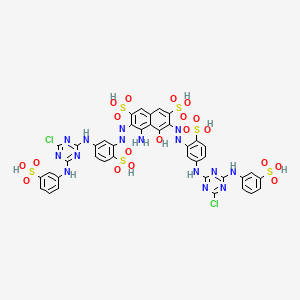
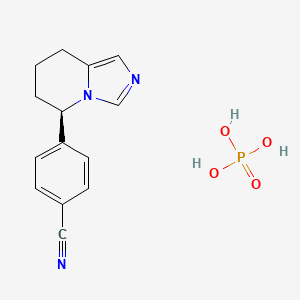
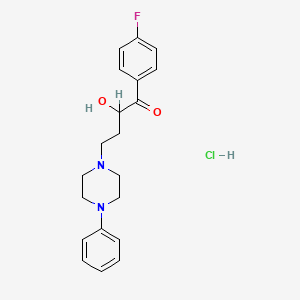


![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)
